molecular formula C23H26ClN3 B1583731 Basic Red 14 CAS No. 12217-48-0

Basic Red 14

Cat. No.: B1583731
CAS No.: 12217-48-0
M. Wt: 379.9 g/mol
InChI Key: NJIRSTSECXKPCO-UHFFFAOYSA-M
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Description

Basic Red 14 is a synthetic dye known for its vibrant red color and fluorescence under green light. It is commonly used in various applications, including textile dyeing, forensic science, and biological staining. The chemical name of this compound is 2-[2-[4-[(2-cyanoethylmethylamino)phenyl]ethenyl]-1,3,3-trimethyl-3H-indolium, chloride .

Mechanism of Action

Target of Action

Basic Red 14, also known as C.I. This compound, is primarily targeted at aqueous solutions . It is used in intermittent adsorption systems where tree ferns act as biosorbents . The primary role of this compound in these systems is to be adsorbed and subsequently removed from the aqueous solution .

Mode of Action

The interaction of this compound with its targets involves the process of adsorption. As an alkaline dye, this compound has the ability to be adsorbed by tree ferns in intermittent adsorption systems . This results in the removal of this compound from the aqueous solution .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the process of adsorption. The dye is removed from the aqueous solution, which can lead to changes in the chemical composition of the solution

Pharmacokinetics

Given its use as a dye in aqueous solutions and its removal through adsorption, it can be inferred that this compound is readily absorbed by tree ferns in the environment where it is used

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its removal from aqueous solutions. When this compound is introduced into an aqueous solution and comes into contact with tree ferns, it is adsorbed by the ferns, resulting in its removal from the solution .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. The presence of tree ferns is crucial for the adsorption and removal of this compound from aqueous solutions . Additionally, factors such as the pH of the solution, temperature, and the presence of other substances can potentially influence the action and efficacy of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Basic Red 14 is synthesized through a series of chemical reactions involving the condensation of aromatic amines with aldehydes or ketones, followed by quaternization. The reaction conditions typically involve the use of solvents such as ethanol or water, and the process may require heating to facilitate the reaction .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The dye is often supplied in various formulations, including solutions in ethanol, water, or other solvents, and as a powder .

Chemical Reactions Analysis

Types of Reactions: Basic Red 14 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, zinc dust.

    Substitution Reagents: Halogens, nitro compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinonoid structures, while reduction may yield leuco forms of the dye .

Scientific Research Applications

Basic Red 14 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer dye in various chemical processes and reactions.

    Biology: Employed in staining biological specimens, such as tissues and cells, to enhance visibility under a microscope.

    Medicine: Utilized in diagnostic procedures to highlight specific structures or abnormalities.

    Industry: Applied in textile dyeing, providing bright and intense colors to fabrics

Comparison with Similar Compounds

Basic Red 14 can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its strong fluorescence under green light, making it particularly useful in applications requiring high sensitivity and contrast .

Properties

IUPAC Name

3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N3.ClH/c1-23(2)20-8-5-6-9-21(20)26(4)22(23)15-12-18-10-13-19(14-11-18)25(3)17-7-16-24;/h5-6,8-15H,7,17H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIRSTSECXKPCO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCC#N)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCC#N)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12217-48-0
Record name Basic Red 14
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12217-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basic Red 14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Indolium, 2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BASIC RED 14
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NLQ9APK2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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